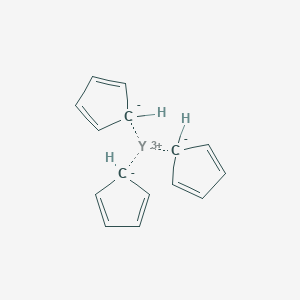
Tris(cyclopentadienyl)yttrium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula Y(C5H5)3. It is composed of a central yttrium atom coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium trichloride with sodium cyclopentadienide in tetrahydrofuran. The reaction mixture is then evaporated to remove the solvent, and the remaining solid is sublimated at 250°C under vacuum to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(cyclopentadienyl)yttrium(III) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3).
Substitution: It can participate in ligand exchange reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Substitution: Requires suitable ligands and solvents, often under inert atmosphere conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Yttrium oxide (Y2O3).
Substitution: Various substituted yttrium compounds depending on the ligands used.
Applications De Recherche Scientifique
Tris(cyclopentadienyl)yttrium(III) has several applications in scientific research:
Mécanisme D'action
The mechanism by which tris(cyclopentadienyl)yttrium(III) exerts its effects is primarily through its ability to act as a precursor in various chemical reactions. The cyclopentadienyl ligands stabilize the yttrium center, allowing it to participate in reactions that form yttrium-containing products. The molecular targets and pathways involved depend on the specific application, such as the formation of thin films or the synthesis of pharmaceuticals .
Comparaison Avec Des Composés Similaires
- Tris(butylcyclopentadienyl)yttrium(III)
- Yttrium(III) chloride
- Yttrium(III) acetate hydrate
- Tris[N,N-bis(trimethylsilyl)amide]yttrium
Comparison: Tris(cyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other yttrium compounds. For example, tris(butylcyclopentadienyl)yttrium(III) has bulkier ligands, affecting its steric properties and reactivity .
Propriétés
Numéro CAS |
1294-07-1 |
|---|---|
Formule moléculaire |
C15H15Y |
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clé InChI |
IUJOPJIXAVSZIQ-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Y+3] |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Y+3] |
Key on ui other cas no. |
1294-07-1 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















